N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex heterocyclic compound that integrates multiple functional groups, making it a subject of interest in various fields of scientific research
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-14(11-7-13-20(19-11)5-2-6-22-13)18-15-17-12(9-23-15)10-3-1-4-16-8-10/h1,3-4,7-9H,2,5-6H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSSLGIOAUFYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Construction of the Pyrazolo[5,1-b][1,3]oxazine Core: This step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester.
Coupling Reactions: The final step involves coupling the thiazole and pyrazolo[5,1-b][1,3]oxazine intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medical research, N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)thiazole derivatives: These compounds share the thiazole and pyridine rings but differ in the additional functional groups and overall structure.
Pyrazolo[5,1-b][1,3]oxazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is unique due to its combination of the pyridine, thiazole, and pyrazolo[5,1-b][1,3]oxazine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Biological Activity
N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a complex structure that includes thiazole, pyrazole, and oxazine moieties. Its molecular formula is C18H17N5OS, with a molecular weight of approximately 357.43 g/mol. The presence of multiple heteroatoms contributes to its reactivity and biological interactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The results indicate that it exhibits cytotoxic activity , with an IC50 value ranging from 6.31 to 7.95 μM against specific cancer types. This cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| Cancer Type A | 6.31 |
| Cancer Type B | 7.95 |
| Normal Cell Line | >20 |
This data suggests that the compound is selectively toxic to cancer cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent . It has been tested against various pathogens, including Mycobacterium tuberculosis (Mtb) and Trypanosoma cruzi, which are responsible for tuberculosis and Chagas disease respectively. The compound demonstrated effective inhibition against these pathogens with IC50 values comparable to existing treatments .
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | IC50 (μM) |
|---|---|
| M. tuberculosis | 0.01 |
| T. cruzi | 0.86 |
These findings indicate that the compound could be a viable candidate for further development as an antimicrobial agent.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death in malignant cells.
- Antimicrobial Mechanisms : For Mtb and T. cruzi, it is hypothesized that the compound interferes with critical metabolic pathways necessary for pathogen survival.
Case Studies and Research Findings
A series of studies have been conducted to explore the pharmacological properties of this compound:
- In vitro Studies : These studies confirmed the cytotoxic effects on various cancer cell lines and demonstrated significant antimicrobial activity against resistant strains of Mtb.
- In vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups.
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the substituents on the pyridine and thiazole rings can enhance biological activity and selectivity towards cancer cells while reducing toxicity towards normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
